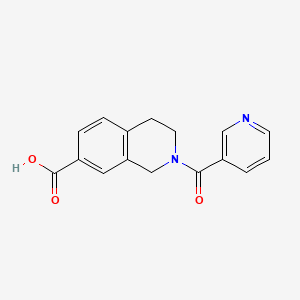![molecular formula C15H20FNO4 B7627906 (4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)
(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone, also known as FMeO-Desmethylvenlafaxine or FMeO-DMV, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound is a derivative of Desmethylvenlafaxine, a medication that is commonly used to treat depression and anxiety disorders. FMeO-DMV has been shown to have similar effects to Desmethylvenlafaxine, but with fewer side effects and a shorter half-life. In
Mechanism of Action
The mechanism of action of FMeO-DMV is similar to that of Desmethylvenlafaxine. It works by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood and pain perception. By inhibiting the reuptake of these neurotransmitters, FMeO-DMV increases their availability in the brain, leading to an improvement in mood and a reduction in pain perception.
Biochemical and Physiological Effects:
FMeO-DMV has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood and a reduction in pain perception. FMeO-DMV has also been shown to have analgesic properties, as it has been shown to reduce pain sensitivity in animal models. Additionally, FMeO-DMV has been shown to have fewer side effects than Desmethylvenlafaxine, making it a potentially safer alternative for the treatment of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using FMeO-DMV in lab experiments is its high purity and yield. The synthesis method has been optimized to yield a high purity of the compound, which is important for accurate and reproducible lab experiments. Additionally, FMeO-DMV has been shown to have fewer side effects than Desmethylvenlafaxine, making it a potentially safer alternative for lab experiments. However, one limitation of using FMeO-DMV in lab experiments is its cost, as it is a relatively expensive compound.
Future Directions
There are several future directions for research on FMeO-DMV. One area of research could be the development of FMeO-DMV as a potential treatment for neuropathic pain. Another area of research could be the investigation of the long-term effects of FMeO-DMV on mood and pain perception. Additionally, further research could be done to optimize the synthesis method for FMeO-DMV to increase its yield and reduce its cost. Overall, FMeO-DMV is a promising compound with potential therapeutic applications in the treatment of depression, anxiety disorders, and pain.
Synthesis Methods
The synthesis method for FMeO-DMV involves several steps. First, 4-fluoro-3-methoxyphenylacetic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(2-hydroxyethoxy)piperidine to form the desired product, FMeO-DMV. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
FMeO-DMV has been studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. It has been shown to have similar effects to Desmethylvenlafaxine, but with fewer side effects and a shorter half-life. FMeO-DMV has also been studied for its potential use as an analgesic, as it has been shown to have pain-relieving properties. Additionally, FMeO-DMV has been studied for its potential use in the treatment of neuropathic pain.
Properties
IUPAC Name |
(4-fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-20-14-10-11(2-3-13(14)16)15(19)17-6-4-12(5-7-17)21-9-8-18/h2-3,10,12,18H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHSFVXJSSYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCC(CC2)OCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B7627833.png)

![3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid](/img/structure/B7627853.png)
![3-[(3-Amino-3-cyclopropylpropanoyl)amino]benzoic acid](/img/structure/B7627857.png)


![2-[4-(1H-indol-5-yl)phenyl]ethanamine](/img/structure/B7627886.png)
![4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7627890.png)
![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)


![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
